molecular formula C3H2ClN3O2 B1436746 3-Chloro-5-nitro-1H-pyrazole CAS No. 1369959-12-5

3-Chloro-5-nitro-1H-pyrazole

Cat. No.: B1436746
CAS No.: 1369959-12-5
M. Wt: 147.52 g/mol
InChI Key: IAPLHVWLDQZZOU-UHFFFAOYSA-N
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Description

3-Chloro-5-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a chlorine atom at position 3, and a nitro group at position 5

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Chloro-5-nitro-1H-pyrazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to the enzyme.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of kinases, which are key regulators of cell signaling pathways . Additionally, it can affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can result in either competitive or non-competitive inhibition, depending on the specific enzyme and the nature of the interaction . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions and the type of cells being studied. For instance, prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to carefully control the dosage in experimental studies to avoid adverse effects and obtain meaningful results.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, thereby influencing the levels of metabolites and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to various intracellular proteins, which can influence its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals and post-translational modifications . These interactions can influence the biological activity of this compound by affecting its accessibility to specific enzymes and other biomolecules within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-nitro-1H-pyrazole can be synthesized through a multi-step process involving nitration and chlorination reactions. The nitration of pyrazole introduces a nitro group at the desired position, followed by chlorination to introduce the chlorine atom. Common reagents used in these reactions include nitric acid for nitration and thionyl chloride or phosphorus pentachloride for chlorination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Reduction: 3-Chloro-5-amino-1H-pyrazole.

    Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1H-pyrazole: Lacks the nitro group, leading to different reactivity and applications.

    5-Nitro-1H-pyrazole:

    3,5-Dichloro-1H-pyrazole: Contains two chlorine atoms, resulting in distinct reactivity patterns.

Uniqueness

3-Chloro-5-nitro-1H-pyrazole is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and derivatizations, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-chloro-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPLHVWLDQZZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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